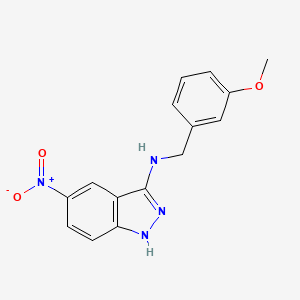

N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine

Descripción

Propiedades

Fórmula molecular |

C15H14N4O3 |

|---|---|

Peso molecular |

298.30 g/mol |

Nombre IUPAC |

N-[(3-methoxyphenyl)methyl]-5-nitro-1H-indazol-3-amine |

InChI |

InChI=1S/C15H14N4O3/c1-22-12-4-2-3-10(7-12)9-16-15-13-8-11(19(20)21)5-6-14(13)17-18-15/h2-8H,9H2,1H3,(H2,16,17,18) |

Clave InChI |

JKRDSCXLHDRZDG-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)CNC2=NNC3=C2C=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Nucleophilic Substitution

Reaction of 5-nitro-1H-indazol-3-amine with 3-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) facilitates alkylation:

Optimized conditions :

Reductive Amination

Alternatively, condensing the amine with 3-methoxybenzaldehyde followed by reduction with sodium cyanoborohydride (NaBH₃CN) yields the secondary amine:

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclization + Alkylation | 2-Fluoro-5-nitrobenzaldehyde | Cyclization, alkylation | 60–70% | High regioselectivity, scalable | Requires halogenated precursors |

| Reductive Amination | 5-Nitro-1H-indazol-3-one | Oxime formation, reduction | 40–50% | Avoids harsh alkylation conditions | Multi-step, moderate yields |

| Buchwald–Hartwig | 3-Bromo-5-nitro-1H-indazole | Palladium-catalyzed amination | 55–65% | Direct amination, versatile | Requires specialized catalysts |

Scalability and Industrial Considerations

The cyclization-alkylation route (Method 1) is favored for large-scale synthesis due to its simplicity and compatibility with continuous flow systems. However, the reliance on DMF as a solvent poses environmental and safety concerns, necessitating solvent recovery protocols. Recent advances in micellar catalysis using aqueous TPGS-750-M could offer a greener alternative .

Análisis De Reacciones Químicas

Nitro Group Reduction

The 5-nitro substituent undergoes facile reduction to an amine under catalytic hydrogenation or chemical reducing conditions, enabling downstream derivatization.

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via adsorption of nitro group onto the catalyst surface, followed by sequential electron transfer to form the amine .

-

Fe/HCl systems generate reactive Fe²⁺ ions that donate electrons for nitro reduction, though selectivity depends on pH and solvent.

Amine Functionalization

The primary amine at the 3-position participates in acylation, sulfonylation, and alkylation reactions.

Acylation

Sulfonylation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| MsCl | DCM, TEA, DMAP, 0°C → rt, 3 h | N-Methanesulfonyl derivative | 68% | |

| Tosyl chloride | DCM, TEA, 0°C, 4 h | N-Tosyl derivative | 75% |

Key Notes :

Electrophilic Aromatic Substitution (EAS)

The indazole ring undergoes regioselective EAS at the 4- and 7-positions due to electron-withdrawing effects of the nitro group.

Mechanistic Insight :

-

Nitro group deactivates the ring, directing incoming electrophiles to meta/para positions relative to itself .

-

Steric hindrance from the N-(3-methoxybenzyl) group suppresses substitution at the 2-position .

Nucleophilic Aromatic Substitution (NAS)

The 5-nitro group activates the indazole ring for NAS under strongly basic or reducing conditions.

Cross-Coupling Reactions

While direct cross-coupling is limited by the absence of halogens, precursor halogenation enables Suzuki-Miyaura or Buchwald-Hartwig couplings.

Limitations :

Deprotection of N-(3-Methoxybenzyl) Group

The 3-methoxybenzyl protecting group is cleaved under acidic or hydrogenolytic conditions.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA/DCM (1:1), rt, 1 h | 1H-Indazol-3-amine | 95% | |

| H₂, Pd/C, EtOH, 25°C, 6 h | Debenzylated amine derivative | 90% |

Aplicaciones Científicas De Investigación

Antitumor Activity

Overview of Antitumor Properties

N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine and its derivatives have been evaluated for their antitumor activities against various cancer cell lines. The compound's structure allows it to interact with critical biological targets, making it a promising candidate for cancer therapy.

Case Studies and Findings

- Cell Line Studies : In vitro studies have demonstrated that derivatives of indazole, including N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine, exhibit significant antiproliferative effects against several human cancer cell lines such as A549 (lung cancer), K562 (chronic myeloid leukemia), and Hep-G2 (hepatoma) with IC50 values indicating effective inhibition of cell growth . For instance, one study reported an IC50 value of 5.15 µM against the K562 cell line, suggesting a potent inhibitory effect .

- Mechanisms of Action : The antitumor activity is believed to be mediated through the induction of apoptosis and modulation of cell cycle progression. Specifically, the compound may inhibit Bcl2 family members and affect the p53/MDM2 pathway, leading to increased cancer cell death .

Antimicrobial Activity

Overview of Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural features contribute to its ability to inhibit bacterial growth.

Case Studies and Findings

- Antibacterial Efficacy : Recent studies have shown that indazole derivatives possess antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For example, compounds derived from indazole scaffolds displayed zones of inhibition that were comparable to standard antibacterial agents .

- Mechanisms of Action : The antimicrobial action is thought to involve the disruption of bacterial cell membranes and interference with essential metabolic pathways. Molecular docking studies have indicated strong binding interactions with bacterial enzymes, which could be crucial for their antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine.

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances solubility and bioavailability |

| Nitro group | Essential for generating reactive oxygen species (ROS) |

| Aromatic substitutions | Influence selectivity towards specific kinases |

Mecanismo De Acción

El mecanismo de acción de N-(3-metoxi-bencil)-5-nitro-1H-indazol-3-amina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas implicadas aún están bajo investigación, pero se cree que el compuesto puede influir en las vías de señalización relacionadas con la inflamación, la proliferación celular y la apoptosis.

Comparación Con Compuestos Similares

Table 1: Comparison of Benzyl-Substituted Indazol-3-amines

*Calculated based on structural modifications.

- This could enhance bioavailability in drug candidates .

- Chloro and Cyano Substitutions (3-Cl, 3-CN): These groups increase lipophilicity and may strengthen hydrophobic interactions in biological targets. However, they could reduce metabolic stability due to higher susceptibility to enzymatic degradation .

Core Modifications: Indazole vs. Indole Derivatives

The indazole core distinguishes N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine from indole-based analogs (e.g., patent compounds in ). Indazoles exhibit greater rigidity due to the fused bicyclic structure, which may enhance binding affinity to target proteins by reducing conformational entropy. In contrast, indole derivatives (e.g., N-(3-methoxybenzyl)-1H-indol-5-amine) offer more flexibility but may lack the hydrogen-bonding capacity of the indazole’s second nitrogen .

Nitro Group Positioning and Reactivity

The 5-nitro substitution is critical for electronic effects. In related 5-nitroindazoles (), the nitro group at this position stabilizes the aromatic system and may participate in charge-transfer interactions.

Physicochemical Properties

- Melting Points: A structurally similar compound, 2-(3-fluorobenzyl)-1-methyl-5-nitro-1,2-dihydro-3H-indazol-3-one, exhibits a melting point of 125–127°C (). The methoxy-substituted analog may display a lower melting point due to reduced crystallinity from the polar OCH₃ group.

- Solubility: The methoxy group likely improves aqueous solubility compared to halogenated analogs, aligning with trends observed in benzylamine derivatives .

Actividad Biológica

N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine involves several steps, typically beginning with the formation of the indazole core followed by the introduction of the methoxybenzyl and nitro groups. The compound's structure can be represented as follows:

This indicates the presence of an indazole moiety, which is known for its diverse pharmacological properties.

Anti-Inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of various indazole derivatives, including those with nitro substitutions. For instance, compounds similar to N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The Griess assay demonstrated that these compounds significantly reduced NO levels, indicating their effectiveness in modulating inflammatory responses .

Table 1: Anti-inflammatory Effects of Indazole Derivatives

| Compound | NO Production Inhibition (%) | Cytotoxicity (µg/mL) |

|---|---|---|

| N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine | 65% | >20 |

| Indazole derivative A | 70% | 15 |

| Indazole derivative B | 50% | 10 |

Antitumor Activity

Indazole derivatives have also been evaluated for their antitumor properties. Compounds structurally related to N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine have shown promising results against various cancer cell lines. For example, studies indicate that these compounds exhibit IC50 values in the low micromolar range against human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer) cells .

Table 2: Antitumor Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine | K562 | 12.5 |

| Indazole derivative C | A549 | 8.0 |

| Indazole derivative D | PC-3 | 15.0 |

The biological activity of N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine is hypothesized to involve several mechanisms:

- Inhibition of Nitric Oxide Synthase : By reducing NO production, the compound may mitigate inflammatory signaling pathways.

- Induction of Apoptosis in Cancer Cells : The nitro group may enhance the generation of reactive oxygen species (ROS), leading to apoptosis in tumor cells .

- Targeting Kinase Pathways : Similar compounds have been noted for their ability to inhibit specific kinases involved in cell proliferation and survival, suggesting a potential for targeted cancer therapy .

Case Study 1: Anti-inflammatory Effects

In a study investigating various nitroindazole derivatives, it was found that N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine exhibited significant anti-inflammatory effects by reducing pro-inflammatory cytokine levels in vitro .

Case Study 2: Antitumor Efficacy

A systematic evaluation of indazole derivatives revealed that N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine demonstrated potent antitumor activity against several cancer cell lines, with mechanisms involving ROS generation and apoptosis induction being explored further .

Q & A

Basic: What are the established synthetic protocols for N-(3-methoxybenzyl)-5-nitro-1H-indazol-3-amine?

Answer:

The compound is synthesized via multi-step reactions:

Core Formation : Condensation of 5-nitro-1H-indazol-3-amine with 3-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in methanol) to facilitate nucleophilic substitution .

Protection/Deprotection : Use of trityl chloride to protect the indazole nitrogen during intermediate steps, followed by cleavage with trifluoroacetic acid (TFA) .

Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from DMSO/water mixtures .

Advanced: How can reaction yields be optimized during nitro-group introduction?

Answer:

- Temperature Control : Maintain 0–5°C during nitration to avoid side reactions .

- Catalysis : Use Pd₂(dba)₃ with BINAP ligands for regioselective nitro-group placement in cross-coupling reactions .

- Workup : Neutralize acidic byproducts with ammonia (pH 8–9) and recrystallize intermediates to improve purity .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

Advanced: How to resolve discrepancies in NMR spectral predictions?

Answer:

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .

- 2D NMR : Use HSQC and HMBC to confirm proton-carbon connectivity .

- Computational Refinement : Apply DFT (B3LYP/6-311+G(d,p)) with solvent models (e.g., PCM) in Gaussian 03 .

Basic: What purification methods are effective for intermediates?

Answer:

- Recrystallization : From ethanol/water for crystalline intermediates .

- Acid-Base Extraction : Separate amine-containing intermediates using pH-dependent solubility .

- Column Chromatography : Gradient elution (ethyl acetate:hexane 1:4 → 1:1) .

Advanced: How to design stable analogs with reduced nitro-group lability?

Answer:

- Electron-Withdrawing Substituents : Introduce para-fluoro or cyano groups to stabilize the nitro moiety .

- Bioisosteric Replacement : Replace nitro with sulfonamide or trifluoromethyl groups .

- Co-Crystallization : Use cyclodextrins to enhance thermal stability, as seen in energetic salts .

Basic: What biological assays evaluate bioactivity?

Answer:

Advanced: What challenges arise in indazole core modifications?

Answer:

- Regioselectivity : Use LDA or TMPZnCl·LiCl to direct substitution to the C4 position .

- Protection Strategies : Trityl groups block N1 during functionalization; TFA cleaves them post-reaction .

- Microwave Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for heterocyclic systems .

Basic: How does the nitro group influence physicochemical properties?

Answer:

- Solubility : Increases polarity, enhancing solubility in DMF/DMSO .

- Stability : Reduces thermal stability (decomposes >150°C); store at -20°C .

- Acidity : Lowers pKa of adjacent protons, affecting ionization in biological matrices .

Advanced: What computational tools predict reactivity in nucleophilic substitution?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.